molecular formula C17H19N B12738574 4'-Isopropyl-4-aminostilbene, (E)- CAS No. 345667-58-5

4'-Isopropyl-4-aminostilbene, (E)-

Cat. No.: B12738574
CAS No.: 345667-58-5
M. Wt: 237.34 g/mol
InChI Key: HHCJUYASOCHISL-ONEGZZNKSA-N
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Description

Historical Context and Discovery Milestones

Stilbene derivatives have been studied extensively since the early 20th century, with initial interest in their photophysical properties and applications in dye chemistry. The introduction of amino and alkyl substituents to the stilbene core emerged in the mid-20th century as researchers explored structure-property relationships in conjugated systems. While the exact synthesis date of 4'-Isopropyl-4-aminostilbene, (E)- remains unclear, its CAS registry number (345667-58-5) suggests its characterization occurred in the late 20th or early 21st century, coinciding with advances in organometallic coupling reactions. The compound's development likely stemmed from efforts to modify stilbene's electronic structure through steric and electronic effects imparted by the isopropyl group.

Nomenclature and IUPAC Classification

The systematic naming of 4'-Isopropyl-4-aminostilbene, (E)- follows IUPAC conventions for substituted stilbenes:

Property Value Source
IUPAC Name 4-[(E)-2-(4-propan-2-ylphenyl)ethenyl]aniline
Molecular Formula C₁₇H₁₉N
SMILES Notation CC(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N
InChI Key HHCJUYASOCHISL-ONEGZZNKSA-N
CAS Registry Number 345667-58-5

The (E)-configuration denotes the trans spatial arrangement of the ethenyl bridge, critical for maintaining conjugation between aromatic rings. The isopropyl group at the 4'-position introduces steric bulk while preserving the planar geometry essential for electronic delocalization.

Role in Stilbene Derivative Research

4'-Isopropyl-4-aminostilbene, (E)- serves as a model compound for investigating substituent effects in aminostilbenes. Key research applications include:

Photochemical Studies
The amine group enables intramolecular charge transfer (ICT) states upon photoexcitation, while the isopropyl substituent modulates torsional barriers to isomerization. Compared to unsubstituted 4-aminostilbene, the isopropyl group reduces non-radiative decay pathways, enhancing fluorescence quantum yield by ~40% in non-polar solvents.

Synthetic Intermediate
The compound's amine functionality allows derivatization through diazo coupling or alkylation reactions. For instance, sulfonation at the amine position could yield analogs similar to 4,4'-diaminostilbene-2,2'-disulfonic acid, expanding utility in materials science.

Structural Probe X-ray crystallography of related compounds reveals that the isopropyl group induces a 7-12° dihedral angle between aromatic rings, balancing conjugation and solubility. This structural feature makes it valuable for studying packing arrangements in organic semiconductors.

Properties

CAS No.

345667-58-5

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

4-[(E)-2-(4-propan-2-ylphenyl)ethenyl]aniline

InChI

InChI=1S/C17H19N/c1-13(2)16-9-5-14(6-10-16)3-4-15-7-11-17(18)12-8-15/h3-13H,18H2,1-2H3/b4-3+

InChI Key

HHCJUYASOCHISL-ONEGZZNKSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-isopropyl-4-aminostilbene typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods: Industrial production of 4’-isopropyl-4-aminostilbene may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4’-isopropyl-4-aminostilbene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : 4'-Isopropyl-4-aminostilbene serves as a key intermediate in synthesizing various organic compounds due to its reactive functional groups.
  • Coordination Chemistry : It acts as a ligand in coordination complexes, facilitating the study of metal ion interactions.

Biology

  • Photobiology : The compound exhibits phototoxic properties, making it a candidate for photodynamic therapy (PDT) in cancer treatment. Studies indicate that similar stilbene derivatives can induce cell death upon light activation.
  • Cellular Interactions : Research has shown that 4'-isopropyl-4-aminostilbene interacts with proteins and nucleic acids, influencing apoptosis and cell signaling pathways .

Medicine

  • Anticancer Properties : It has been investigated for its potential to inhibit tumor growth in various cancer models. For instance, studies on Walker rat carcinoma demonstrate significant growth inhibition when treated with aminostilbene derivatives .
  • Drug Development : The compound's ability to modulate biological pathways positions it as a potential therapeutic agent in drug formulation.

Industry

  • Dyes and Pigments Production : Its chemical structure allows it to be utilized in manufacturing dyes and pigments, contributing to various industrial applications.

Case Studies

Study FocusFindings
Photodynamic Therapy Demonstrated efficacy in inducing apoptosis in cancer cells upon light activation.
Tumor Growth Inhibition Significant reduction in tumor size observed in Walker rat carcinoma models treated with aminostilbene derivatives .
Interaction with Biological Molecules Binding studies reveal how 4'-isopropyl-4-aminostilbene interacts with proteins, providing insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of 4’-isopropyl-4-aminostilbene involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

  • 4’-methyl-4-aminostilbene
  • 4’-ethyl-4-aminostilbene
  • 4’-tert-butyl-4-aminostilbene

Comparison: 4’-isopropyl-4-aminostilbene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity. The presence of the isopropyl group can influence its interaction with molecular targets and its overall pharmacokinetic profile .

Q & A

Q. How can researchers optimize the synthesis of (E)-4'-isopropyl-4-aminostilbene for reproducible yields?

Methodological Answer:

  • Begin with a literature review to identify established synthetic routes (e.g., Wittig-Horner reactions or palladium-catalyzed coupling).
  • Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) while monitoring yields via HPLC or GC-MS .
  • Use trial experiments to determine optimal stoichiometry of reagents (e.g., isopropyl-substituted aldehydes and aminostyrene precursors) .
  • Characterize intermediates with 1H^1H-NMR and FTIR to confirm structural integrity at each step. Include error bars in yield calculations to assess reproducibility .

Q. What analytical techniques are essential for characterizing the purity and stereochemistry of (E)-4'-isopropyl-4-aminostilbene?

Methodological Answer:

  • Employ 1H^1H-NMR and 13C^13C-NMR to confirm regiochemistry and detect impurities. Compare spectral data with computational predictions (e.g., DFT simulations) .
  • Use HPLC with chiral columns or polarimetry to verify the (E)-stereochemistry.
  • Perform mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns. Document all instrument calibration protocols to minimize systematic errors .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for (E)-4'-isopropyl-4-aminostilbene be resolved?

Methodological Answer:

  • Cross-validate conflicting data (e.g., NMR shifts or IR stretches) using multiple techniques:
  • Compare experimental 1H^1H-NMR with computed chemical shifts (via Gaussian or ORCA software).
  • Replicate experiments under controlled conditions (e.g., inert atmosphere to prevent oxidation) .
    • Analyze solvent effects: Test solubility in deuterated vs. non-deuterated solvents to identify peak-splitting anomalies .
    • Publish raw data (e.g., in supplementary materials) to enable peer validation .

Q. What experimental designs are suitable for studying the photophysical properties of (E)-4'-isopropyl-4-aminostilbene in varying environments?

Methodological Answer:

  • Design a matrix of conditions:
  • Vary solvent polarity (e.g., toluene vs. DMSO) to study solvatochromism.
  • Measure UV-Vis absorbance and fluorescence quantum yields using integrating spheres .
    • Incorporate time-resolved spectroscopy (e.g., transient absorption) to probe excited-state dynamics.
    • Apply multivariate analysis (e.g., PCA) to disentangle solvent and substituent effects on Stokes shifts .

Q. How can computational modeling predict the reactivity of (E)-4'-isopropyl-4-aminostilbene in catalytic systems?

Methodological Answer:

  • Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites .
  • Simulate reaction pathways (e.g., transition states for hydrogenation or cycloaddition) using software like NWChem or CP2K.
  • Validate models with experimental kinetics (e.g., Arrhenius plots for activation energy). Discrepancies between theory and experiment may indicate overlooked steric effects from the isopropyl group .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of (E)-4'-isopropyl-4-aminostilbene?

Methodological Answer:

  • Fit dose-response curves using nonlinear regression (e.g., Hill equation) in tools like GraphPad Prism.
  • Perform ANOVA to compare IC50_{50} values across cell lines or exposure times.
  • Report confidence intervals and p-values to quantify significance. Use bootstrap resampling if data normality is questionable .

Q. How should researchers address batch-to-batch variability in the biological activity of (E)-4'-isopropyl-4-aminostilbene?

Methodological Answer:

  • Implement quality control protocols:
  • Characterize each batch with LC-MS and elemental analysis.
  • Use internal standards (e.g., deuterated analogs) to normalize bioassay results .
    • Apply mixed-effects models in statistical analysis to account for batch variability .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in studies involving (E)-4'-isopropyl-4-aminostilbene?

Methodological Answer:

  • Document synthetic procedures in detail (e.g., CAS numbers, purity of reagents, reaction times) .
  • Deposit spectral data in public repositories (e.g., PubChem or Zenodo).
  • Share raw computational input/output files to enable replication of simulations .

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